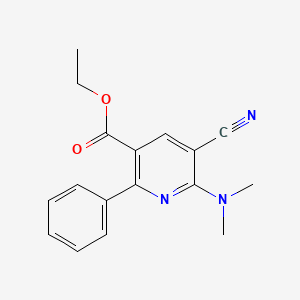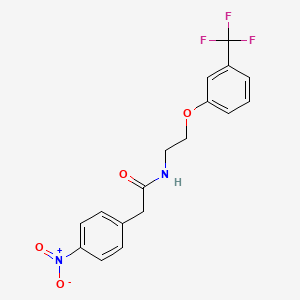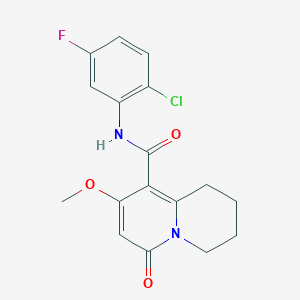
Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the synthesis of “ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate” involved coupling with the diazonium salt of 3-amino-1,2,4-triazole in pyridine .Chemical Reactions Analysis
The chemical reactivity of similar compounds is often due to the presence of enamines and enones. These compounds can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1. In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Scientific Research Applications
Fluorescent Molecular Probes
Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate's derivatives have been utilized in developing fluorescent molecular probes. These probes, due to their strong solvent-dependent fluorescence, are used in studying biological events and processes. The "push-pull" electron transfer system in these molecules allows for the creation of probes that can sensitively respond to environmental changes, making them invaluable tools in biochemistry and cell biology research (Diwu et al., 1997).
Antidepressant Biochemical Profile
The compound has shown promise in the field of neuropsychopharmacology. While this compound itself is not directly mentioned, structurally related compounds have been studied for their neurochemical profiles predictive of antidepressant activity. These studies help in understanding how modifications of the chemical structure can impact physiological responses, potentially leading to the development of new antidepressant medications (Muth et al., 1986).
Organic Synthesis and Reactivity
This compound serves as a precursor in various organic synthesis reactions. Research has delved into its reactivity, particularly in [3+2] cycloadditions, which are fundamental in constructing complex organic frameworks. These reactions contribute to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science (Bourhis & Vercauteren, 1994).
Antitumor Agents
The structural framework of this compound and its analogs has been explored for antitumor properties. Research indicates that derivatives of this compound exhibit in vivo antitumor activity, particularly against specific types of cancer. This finding underscores the potential of such compounds in the development of new chemotherapeutic agents (Denny et al., 1987).
Antibacterial Activity
Studies have also focused on the antibacterial properties of derivatives of this compound. The synthesis of new compounds based on this structure has led to the discovery of molecules with significant antibacterial activity, offering a pathway for the development of new antibiotics (Gad-Elkareem & El-Adasy, 2010).
Mechanism of Action
Target of Action
Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate is a novel compound that has been synthesized and evaluated for its antiproliferative activity against human cancer cell lines . The primary targets of this compound are cancer cells, particularly those of the MGC-803, PC-3, A549, and H1975 lines .
Mode of Action
The interaction of this compound with its targets results in significant changes within the cancer cells. The compound inhibits the clonal formation and migration of the cells, thereby preventing their proliferation . It also induces cell cycle arrest in the G0/G1 phase .
Biochemical Pathways
This compound affects several biochemical pathways within the target cells. It promotes the accumulation of reactive oxygen species in a concentration-dependent manner . This leads to downstream effects such as the induction of apoptosis, which is a form of programmed cell death .
Pharmacokinetics
The compound’s potent antiproliferative activity suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are profound. When the concentration of the compound is 4 μM, the proportion of apoptotic cells was found to be 66.13% .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate has been shown to have significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is complex. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
ethyl 5-cyano-6-(dimethylamino)-2-phenylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-4-22-17(21)14-10-13(11-18)16(20(2)3)19-15(14)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCROIRENZSCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2714985.png)

![N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride](/img/structure/B2714987.png)
![2-[[5-(1,3-Benzodioxol-5-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2714989.png)
![2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2714992.png)

![ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2714994.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714995.png)


![1-(4-{4-[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2715002.png)
![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 2-chlorobenzoate](/img/structure/B2715004.png)

![N-(5-{[(isobutylamino)carbonyl]amino}-1,3-benzothiazol-2-yl)benzenesulfonamide](/img/structure/B2715007.png)